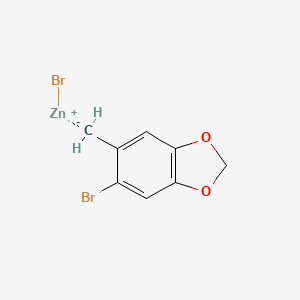
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide . This compound is a member of the organozinc reagents, which are widely used in organic synthesis for their ability to form carbon-carbon bonds. The presence of the methylenedioxy group and bromine atoms in its structure makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide typically involves the reaction of 2-Bromo-4,5-(Methylenedioxy)benzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Bromo-4,5-(Methylenedioxy)benzyl bromide+Zn→2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide
Industrial Production Methods
For industrial-scale production, the reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction mixture is often purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or acyl chlorides in the presence of a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Coupling reactions: Often carried out with palladium or nickel catalysts under inert conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Coupling reactions: Formation of biaryl compounds or other complex organic structures.
Applications De Recherche Scientifique
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This allows the compound to react with electrophiles, leading to the formation of new organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,5-(Methylenedioxy)benzyl bromide
- 4,5-(Methylenedioxy)benzylzinc bromide
- 2-Bromo-4,5-(Methylenedioxy)benzyl chloride
Uniqueness
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide is unique due to the presence of both bromine and zinc in its structure, which enhances its reactivity and versatility in organic synthesis. The methylenedioxy group also imparts additional stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Activité Biologique
2-Bromo-4,5-(methylenedioxy)benzylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is often used in various synthetic applications, including the formation of carbon-carbon bonds through cross-coupling reactions. The solvent tetrahydrofuran (THF) is commonly employed due to its ability to solvate organometallic reagents effectively.
- Molecular Formula : C10H10BrO2Zn
- Molar Mass : 305.43 g/mol
- Solvent : Tetrahydrofuran (THF)
The biological activity of 2-Bromo-4,5-(methylenedioxy)benzylzinc bromide is primarily attributed to its ability to participate in nucleophilic substitution reactions and cross-coupling reactions. These reactions are facilitated by the presence of zinc, which enhances the nucleophilicity of the benzyl group.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of Rho kinase (ROCK), a serine/threonine kinase involved in various cellular processes including cytoskeletal dynamics and cell motility. Inhibition of ROCK has been linked to therapeutic effects in conditions such as cancer and cardiovascular diseases.
Table 1: Summary of Biological Activities
Case Study 1: Rho Kinase Inhibition
In a study examining the effects of various organozinc compounds on Rho kinase activity, 2-Bromo-4,5-(methylenedioxy)benzylzinc bromide was identified as a potent inhibitor. The study utilized cell lines expressing constitutively active RhoA, demonstrating that treatment with this compound resulted in reduced stress fiber formation and altered focal adhesion dynamics.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of this compound against various cancer cell lines. Results indicated that treatment with 2-Bromo-4,5-(methylenedioxy)benzylzinc bromide led to significant reductions in cell viability and proliferation rates, suggesting potential for development as an anticancer agent.
Propriétés
Formule moléculaire |
C8H6Br2O2Zn |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
5-bromo-6-methanidyl-1,3-benzodioxole;bromozinc(1+) |
InChI |
InChI=1S/C8H6BrO2.BrH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
YPHBSFIKAIRNIY-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC2=C(C=C1Br)OCO2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















